molecular formula C10H12N2O5 B493025 Ethyl 2-nitro-4-methoxyphenylcarbamate

Ethyl 2-nitro-4-methoxyphenylcarbamate

Cat. No.: B493025
M. Wt: 240.21g/mol
InChI Key: DYEMMKORTMGHJC-UHFFFAOYSA-N
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Description

Ethyl 2-nitro-4-methoxyphenylcarbamate is a synthetic carbamate derivative characterized by a phenyl ring substituted with a nitro group (-NO₂) at the 2-position and a methoxy group (-OCH₃) at the 4-position, linked to an ethyl carbamate functional group (-NHCOOEt). However, its toxicity and pharmacological profiles remain understudied, as noted in safety data sheets for structurally related compounds .

Properties

Molecular Formula

C10H12N2O5

Molecular Weight

240.21g/mol

IUPAC Name

ethyl N-(4-methoxy-2-nitrophenyl)carbamate

InChI

InChI=1S/C10H12N2O5/c1-3-17-10(13)11-8-5-4-7(16-2)6-9(8)12(14)15/h4-6H,3H2,1-2H3,(H,11,13)

InChI Key

DYEMMKORTMGHJC-UHFFFAOYSA-N

SMILES

CCOC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1)OC)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Ethyl 2-nitro-4-methoxyphenylcarbamate belongs to a broader class of nitroaromatic carbamates. Below is a comparative analysis of its structural and functional differences with key analogues:

Compound Name Substituents Molecular Formula Key Features
This compound 2-NO₂, 4-OCH₃, carbamate C₁₀H₁₂N₂O₅ Nitro and methoxy groups on phenyl ring; ethyl carbamate backbone.
4-Nitrophenyl N-methoxycarbamate 4-NO₂, N-methoxycarbamate C₈H₈N₂O₄ Nitro group at para position; methoxy substitution on carbamate nitrogen.
Ethyl {4-[(4-fluorobenzyl)amino]-2-nitrophenyl}carbamate 2-NO₂, 4-(4-Fluorobenzylamino) C₁₆H₁₆FN₃O₄ Fluorinated benzylamino group introduces hydrophobicity; potential bioactivity .
Ethyl N-(2,4-difluorophenyl)carbamate 2,4-F₂, carbamate C₉H₉F₂NO₂ Halogenated phenyl ring; simplified structure with dual fluorine substitution .
Ethyl 4-nitrobenzoate 4-NO₂, ester C₉H₉NO₄ Lacks carbamate group; nitro-ester structure affects reactivity .

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